2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is a compound belonging to the class of benzoxazinones, which are characterized by their fused benzene and oxazine rings. This compound features a chlorophenyl substituent, which can influence its chemical behavior and biological activity. Benzoxazinones have garnered interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial and anticancer activities.
The compound can be synthesized through various methods, including intramolecular cyclization reactions involving nitroethenyl aryl N-arylcarbamates. The synthesis process is well-documented in the literature, demonstrating its relevance in organic synthesis and medicinal chemistry .
2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is classified as a heterocyclic compound due to the presence of nitrogen in its oxazine ring. It is also categorized under the broader class of organic compounds known as aromatic compounds due to its conjugated ring structure.
The synthesis of 2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one typically involves the following steps:
For example, one method involves dissolving 2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one in pyridine and adding a chlorobenzoyl chloride at low temperatures, followed by stirring at room temperature. The resulting solid is then filtered and recrystallized from ethanol .
The molecular structure of 2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one includes:
X-ray crystallography has elucidated the dihedral angle between the benzoxazinone ring system and the chlorophenyl substituent as approximately 2.22 degrees . The compound exhibits intramolecular hydrogen bonding which contributes to its structural integrity.
The compound can participate in several chemical reactions typical of benzoxazinones:
In one documented reaction, 2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one can react with hydrazine to form derivatives such as quinazolinones through nucleophilic attack on the carbonyl group .
The parent class of compounds has shown potential for antimicrobial activity, which suggests that 2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one could similarly interact with microbial targets .
2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one has potential applications in:
This compound exemplifies the ongoing interest in benzoxazinones within medicinal chemistry and materials science, highlighting their versatility and potential for novel applications.
Benzoxazinones represent a privileged class of fused nitrogen-oxygen heterocycles characterized by a benzene ring annulated to a six-membered 1,3-oxazin-4-one ring system. These compounds exist as structurally distinct isomers—benzo[d][1,3]oxazin-4-ones (Type I) and benzo[e][1,3]oxazin-4-ones (Type II)—differing in the fusion pattern between the aromatic ring and the oxazinone core [5]. The specific compound 2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one exemplifies a Type II benzoxazinone, where the oxazinone ring is fused across the e-bond of the benzoid system. This molecular architecture creates a planar, electron-deficient heterocyclic core with reactive sites at C-2 and C-4, enabling diverse chemical modifications and interactions with biological targets [5] [6]. Benzoxazinones serve as versatile scaffolds in drug discovery due to their synthetic accessibility and capacity for extensive structural diversification at multiple positions, influencing their physicochemical properties and pharmacological profiles.
Benzoxazinone isomers exhibit fundamental differences in their molecular connectivity, profoundly impacting their chemical behavior and biological potential. Type I isomers (4H-benzo[d][1,3]oxazin-4-ones) feature fusion across the b,c-bonds of the benzene ring, resulting in a linear arrangement. In contrast, Type II isomers (4H-benzo[e][1,3]oxazin-4-ones), typified by 2-(4-chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one, possess angular fusion across the c,d-bonds [5]. This angular geometry influences ring conformation, dipole moments, and the spatial presentation of substituents. Beyond fusion patterns, benzoxazinones are further classified based on the nature and position of substituents on both the benzoid and heterocyclic rings. Common substitution sites include:
Table 1: Classification of Key Benzoxazinone Isomers
Isomer Type | Systematic Name | Fusion Pattern | Key Structural Features | Representative Derivatives |
---|---|---|---|---|
Type I | 4H-Benzo[d][1,3]oxazin-4-one | Linearly fused | C2 position highly electrophilic; prone to nucleophilic attack | Elbasvir (antiviral), Flumioxazin (herbicide) |
Type II | 4H-Benzo[e][1,3]oxazin-4-one | Angularly fused | Increased planarity; C2 substituents project perpendicularly | 2-(4-Chlorophenyl) derivative (elastase inhibitor) |
1,4-Benzoxazin-3-one | 2H-Benzo[b][1,4]oxazin-3(4H)-one | Linearly fused | Contains endocyclic amide; less electrophilic carbonyl | Antimicrobial sulfonamide derivatives [8] |
Position C-2 of the oxazinone ring is particularly amenable to modification, commonly bearing aryl (e.g., phenyl, 4-chlorophenyl), heteroaryl, alkyl, or amino groups. Substituents on the benzoid ring (positions 5, 6, 7, 8 in Type I and 5, 6, 7, 9 in Type II) dramatically influence electronic distribution and bioactivity. Halogen atoms (especially chlorine at specific positions), electron-donating groups (methoxy, methyl), and electron-withdrawing groups (nitro, sulfonyl) are prevalent, modulating lipophilicity, hydrogen-bonding capacity, and target affinity [2] [5] [8]. The presence of a carbonyl group at C-4 is a unifying feature, acting as an electrophilic center crucial for mechanism-based inhibition of serine proteases or participating in hydrogen bonding interactions with biological targets.
The exploration of benzoxazinones as biologically active scaffolds began in earnest in the mid-20th century, initially driven by their identification as natural plant allelochemicals (e.g., DIBOA, DIMBOA) in cereals like maize and wheat [5] [6]. These natural products displayed insecticidal, antifungal, and phytotoxic properties, sparking interest in synthetic analogs. Early synthetic efforts focused on simple 2-alkyl and 2-aryl derivatives synthesized primarily via cyclodehydration of N-substituted anthranilic acids using reagents like acyl chlorides or orthoesters [5] [7]. A significant historical milestone was the discovery of benzoxazinones' capacity to act as mechanism-based inhibitors of serine proteases in the 1980s and 1990s. Researchers recognized that the electrophilic carbonyl at C-4 could acylate the active site serine residue in enzymes like neutrophil elastase (NE), forming a stable acyl-enzyme intermediate [2] [6]. This mechanistic insight propelled rational drug design efforts targeting inflammatory diseases.
The late 1990s and 2000s witnessed diversification into new therapeutic areas and synthetic methodologies. The development of Cetilistat, a benzo[d][1,3]oxazine-4-one derivative approved as an anti-obesity drug (pancreatic lipase inhibitor), demonstrated clinical translatability [5] [6]. Concurrently, advances in transition metal catalysis (e.g., palladium-catalyzed carbonylation [1], copper-mediated tandem couplings [1]) enabled efficient access to previously challenging 2-substituted and annulated derivatives. The 2010s saw the exploration of complex polycyclic benzoxazinones, such as isoindolo[1,4]benzoxazinones, designed to leverage the benzoxazinone core within larger, often rigid, pharmacophores for oncology targets [3]. Throughout this evolution, the angularly fused Type II benzoxazinones, exemplified by 2-(4-chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one, gained prominence due to advantageous spatial properties for target binding, particularly in inflammation and immunology.
Substituted benzoxazinones constitute a privileged scaffold in modern drug discovery due to their remarkable versatility and proven pharmacological relevance across diverse disease areas. Their significance stems from several key attributes:
Broad Spectrum Bioactivity Profile: Systematic structural modifications yield derivatives with targeted activities. Chloro-substituted 2-phenylbenzoxazinones, particularly those with chlorine at specific positions on the benzoid ring (e.g., 5-, 7-, or 8-positions in Type I systems), exhibit potent inhibition of human neutrophil elastase (HNE) [2]. HNE is a key mediator in chronic inflammatory lung diseases (COPD, cystic fibrosis, ARDS), atherosclerosis, and arthritis. For instance, 2-phenyl-8-chloro-benzoxazinones demonstrated dual inhibition of NE release and superoxide anion (O₂⁻) generation in activated neutrophils [2]. Isoindolo[1,4]benzoxazinones display significant antiproliferative activity against diverse human cancer cell lines at micromolar concentrations, functioning as novel microtubule-targeting agents [3]. Furthermore, 1,4-benzoxazin-3-one derivatives bearing sulfonamide groups at position 6 exhibit promising antibacterial activity against pathogens like E. coli and S. aureus [8].
Structure-Activity Relationship (SAR) Tunability: The benzoxazinone core offers multiple vectors for optimization. The nature of the C-2 substituent profoundly influences target selectivity and potency. Aryl groups, particularly substituted phenyl rings (e.g., 4-chlorophenyl, 2-fluorophenyl), are frequently optimal for HNE inhibition and anticancer activity [2] [3]. The position and type of substituent on the benzoid ring are critical determinants of bioactivity. For HNE inhibition, SAR studies reveal that chloro-substitution at C-7 or C-8 in Type I benzoxazinones correlates with potent inhibition of elastase release, while substitutions at C-6 are generally unfavorable [2]. In antimicrobial 1,4-benzoxazin-3-ones, a sulfonamide group at C-6 is essential, with the N-aryl substituent on the sulfonamide modulating potency (e.g., compound 4e showed broad-spectrum activity) [8]. Incorporating the benzoxazinone into polycyclic systems (e.g., isoindolo[1,4]benzoxazinones) enhances target affinity, likely through increased rigidity and surface area complementary to binding sites like tubulin [3].
Favorable Physicochemical and Drug-like Properties: Benzoxazinones generally exhibit good metabolic stability and possess physicochemical parameters often aligned with drug-likeness (e.g., adherence to Lipinski's rule of five variants) [5] [6]. The carbonyl and heteroatoms provide sites for molecular recognition via hydrogen bonding and dipole interactions. The scaffold's inherent planarity and rigidity facilitate optimal positioning of pharmacophoric elements within target binding pockets. Chlorine atoms, as in 2-(4-chlorophenyl) derivatives, enhance lipophilicity and membrane permeability while influencing electron distribution within the molecule.
Table 2: Pharmacologically Active Substituted Benzoxazinone Derivatives
Benzoxazinone Derivative | Core Structure Type | Key Substituents | Primary Bioactivity | Reference/Lead |
---|---|---|---|---|
2-Phenyl-8-chloro-4H-3,1-benzoxazin-4-one(s) | Type I (Linear) | Cl at C-8 (Benzoid); Phenyl at C-2 | Dual inhibition of NE release & O₂⁻ generation | [2] |
2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one | Type II (Angular) | 4-Cl-Phenyl at C-2 | Potent Human Neutrophil Elastase (HNE) Inhibition | Core Compound of Focus |
Isoindolo[1,4]benzoxazinone Derivatives (e.g., 5a-c) | Polycyclic | Fused Isoindole-Benzoxazinone system | Antiproliferative (Cancer Cell Lines; GI₅₀ µM) | [3] |
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonamides (e.g., 4e) | 1,4-Benzoxazin-3-one | Sulfonamide with specific N-aryl at C-6 | Antibacterial (E. coli, S. aureus, B. subtilis) | [8] (Compound 4e: Zones 22, 20, 18 mm) |
2-Substituted Benzoxazinones with bulky lipophilic groups | Type I/II | Variable bulky C2 substituents | Antimycobacterial (M. tuberculosis) | [4] |
The 2-(4-chlorophenyl) substitution on the angular benzo[e][1,3]oxazin-4(3H)-one core exemplifies a strategically optimized structure within this scaffold. The angular fusion likely provides a distinct spatial orientation compared to linear isomers, potentially enhancing interaction with the HNE active site. The electron-withdrawing 4-chlorophenyl group at C-2 increases the electrophilicity of the C-4 carbonyl, favoring nucleophilic attack by the catalytic serine residue (Ser195 in chymotrypsin-like proteases). This combination of angular fusion and the C-2 (4-chlorophenyl) group underpins the compound's role as a potent HNE inhibitor, positioning it as a significant representative for understanding structure-based design within the benzoxazinone class [2] [5] [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0